molecular formula C20H21N5O B5349423 2-(4,6-Dimethylpyrimidin-2-yl)-1-(4-phenylmethoxyphenyl)guanidine

2-(4,6-Dimethylpyrimidin-2-yl)-1-(4-phenylmethoxyphenyl)guanidine

Cat. No.: B5349423
M. Wt: 347.4 g/mol
InChI Key: UZZHGEWFVOTYDT-UHFFFAOYSA-N
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Description

2-(4,6-Dimethylpyrimidin-2-yl)-1-(4-phenylmethoxyphenyl)guanidine is a chemical compound of significant interest in medicinal chemistry and drug discovery research, particularly as a potential modulator of protein kinase activity . Protein kinases are key enzymes involved in a vast array of cellular signaling processes, and their dysregulation is a hallmark of numerous diseases. This guanidine-based compound, built around a 4,6-dimethylpyrimidine core, is designed to interact with the ATP-binding sites of specific kinases. Research into such compounds has shown promise across a wide therapeutic spectrum, including the investigation of anti-proliferative agents for oncology, the development of treatments for inflammatory and autoimmune diseases, and the study of neurodegenerative disorders . The specific structure of this agent, featuring a 4-phenylmethoxyphenyl moiety, is optimized for targeted research applications. It serves as a valuable tool for scientists aiming to elucidate complex signal transduction pathways and to validate new targets for therapeutic intervention. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-1-(4-phenylmethoxyphenyl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O/c1-14-12-15(2)23-20(22-14)25-19(21)24-17-8-10-18(11-9-17)26-13-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H3,21,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZHGEWFVOTYDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)OCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(/N)\NC2=CC=C(C=C2)OCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-Dimethylpyrimidin-2-yl)-1-(4-phenylmethoxyphenyl)guanidine typically involves multi-step organic reactions. One common method includes the reaction of 4,6-dimethylpyrimidine-2-amine with 4-phenylmethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with guanidine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4,6-Dimethylpyrimidin-2-yl)-1-(4-phenylmethoxyphenyl)guanidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the guanidine moiety can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, strong nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(4,6-Dimethylpyrimidin-2-yl)-1-(4-phenylmethoxyphenyl)guanidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4,6-Dimethylpyrimidin-2-yl)-1-(4-phenylmethoxyphenyl)guanidine involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific target involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Guanidine Derivatives

Compound Name Substituent (R) Molecular Weight Yield (%) Biological Activity Key Reference
S13 (1401-A precursor) 4-Methoxyphenyl 272.1 35 Anti-Pseudomonas activity
S15 (1401-B precursor) 3-Methoxyphenyl 309.3 36 Reduced efficacy vs. S13
1401-A 4-Methoxyphenyl + imidazolidinone 312.2 35 Targets P. aeruginosa outer membrane
1401-B 3-Methoxyphenyl + imidazolidinone - - Lower activity than 1401-A
BOC Sciences derivative (CAS 303094-67-9) 2-(Trifluoromethyl)phenyl 309.29 - API/Inhibitor (solubility: 461.4 mg/L)
Target compound 4-Phenylmethoxyphenyl ~365.4* - Hypothesized enhanced lipophilicity -

*Estimated based on structural analogs.

Key Observations:

Substituent Position Matters: Para-methoxy (S13, 1401-A) derivatives show higher antibacterial activity against P. aeruginosa compared to meta-methoxy (S15, 1401-B), likely due to optimized steric and electronic interactions with bacterial targets . The trifluoromethyl group in BOC Sciences’ derivative improves metabolic stability but reduces aqueous solubility (461.4 mg/L vs. ~1–10 g/L for methoxy analogs) .

Synthetic Challenges :

  • Bulky substituents (e.g., phenylmethoxy) may lower reaction yields due to steric hindrance during cyclization or purification steps .

Physicochemical and Solid-State Properties

  • Crystallography : X-ray studies () reveal that N,N′-substituted guanidines adopt planar conformations in the solid state, stabilized by intramolecular hydrogen bonds.
  • Solubility : Methoxy groups enhance aqueous solubility, while aryl substituents (e.g., phenylmethoxy) reduce it, necessitating formulation optimization .

Q & A

Q. What are the optimal synthetic routes for 2-(4,6-Dimethylpyrimidin-2-yl)-1-(4-phenylmethoxyphenyl)guanidine, and how can reaction conditions be standardized?

  • Methodological Answer : The synthesis of this guanidine derivative typically involves coupling a substituted pyrimidinylamine with a phenylmethoxyphenyl precursor. A common approach is to react 4,6-dimethylpyrimidin-2-amine with a benzoyl chloride derivative (e.g., 4-phenylmethoxybenzoyl chloride) in the presence of a base like triethylamine (TEA) to facilitate nucleophilic substitution. Key parameters include maintaining temperatures between 90–95°C to optimize reaction efficiency and using anhydrous solvents (e.g., THF or DMF) to minimize hydrolysis . Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) ensures high purity. Yield optimization can be achieved through Design of Experiments (DoE) to evaluate factors like molar ratios and solvent polarity .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions and guanidine connectivity. For example, the methyl groups on the pyrimidine ring typically resonate as singlets at δ 2.3–2.5 ppm, while the phenylmethoxy protons appear as distinct aromatic signals. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ ion). Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm is recommended. X-ray crystallography can resolve ambiguities in molecular conformation, particularly hydrogen-bonding patterns in the guanidine core .

Advanced Research Questions

Q. How do electronic effects (e.g., methoxy and methyl substituents) influence the compound’s reactivity in biological or catalytic systems?

  • Methodological Answer : The electron-donating methyl groups on the pyrimidine ring enhance nucleophilicity at the guanidine nitrogen, facilitating interactions with electrophilic biological targets (e.g., enzyme active sites). Conversely, the methoxy group on the phenyl ring introduces steric and electronic modulation, potentially altering binding affinity. Computational studies (DFT calculations) can map electrostatic potential surfaces to predict reactive sites. Comparative assays with analogs (e.g., replacing methoxy with fluorine) may reveal structure-activity relationships (SARs) .

Q. What strategies can resolve contradictions in reported biological activities of structurally similar guanidine derivatives?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, concentration ranges). To address this:
  • Conduct dose-response studies (IC₅₀/EC₅₀ determination) across multiple models (e.g., cancer vs. non-cancer cells).
  • Use orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) to validate mechanisms.
  • Perform meta-analyses of published data, accounting for differences in purity (>95% by HPLC) and solvent effects (DMSO vs. aqueous buffers) .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) can predict binding modes to receptors (e.g., kinase domains). Free-energy perturbation (FEP) calculations assess the impact of substituent modifications (e.g., replacing phenylmethoxy with phenoxy) on binding affinity. Reaction path searches using quantum chemical methods (Gaussian, ORCA) identify energetically favorable synthetic routes for novel analogs .

Experimental Design and Data Analysis

Q. What statistical methods are recommended for optimizing synthesis or biological assay parameters?

  • Methodological Answer : Response Surface Methodology (RSM) with Central Composite Design (CCD) is ideal for multi-variable optimization (e.g., temperature, catalyst loading). For biological data, use ANOVA to compare treatment groups and Principal Component Analysis (PCA) to identify dominant variables in high-throughput screens .

Q. How can researchers address the lack of ecological or toxicological data for this compound?

  • Methodological Answer : Preliminary toxicity screening using in vitro models (e.g., zebrafish embryos for acute toxicity, Ames test for mutagenicity) is advised. For environmental impact, assess biodegradability via OECD 301 guidelines (e.g., closed bottle test) and bioaccumulation potential using logP calculations (ACD/Labs software) .

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